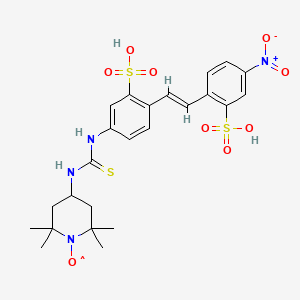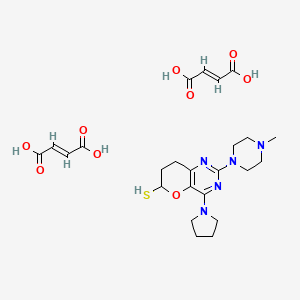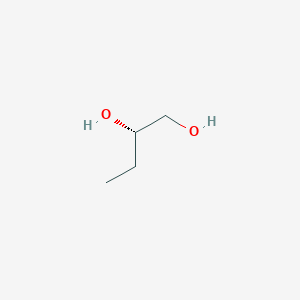
(S)-1,2-Butanediol
Vue d'ensemble
Description
Synthesis Analysis
Biotechnological production of butanediol derivatives, including 2,3-butanediol, through the fermentation of biomass and wastes presents a sustainable alternative to traditional chemical synthesis methods. This approach is driven by the scarcity of fossil fuels and the environmental impact of their extraction and use. The synthesis involves the use of genetically modified microorganisms to convert renewable resources into butanediol under specific operating conditions (Celińska & Grajek, 2009). Another innovative method includes the engineering of Escherichia coli to directly produce 1,4-butanediol from carbohydrate feedstocks, demonstrating a biocatalytic route from renewable resources (Yim et al., 2011).
Molecular Structure Analysis
The molecular structure of butanediol derivatives has been a subject of study to understand its physicochemical properties and reactivity. A notable investigation into 1,4-butanediol revealed its ability to act as a reducing agent in hydrogen-transfer reactions, showcasing its unique chemical behavior due to its internal structure (Maytum et al., 2010). The structure of 2,3-butanediol and its derivatives has been further elucidated through various analytical techniques, providing insights into its reactivity and potential applications (Fuqiang et al., 2012).
Chemical Reactions and Properties
Butanediol derivatives undergo a variety of chemical reactions, highlighting their versatility in chemical synthesis and industrial applications. For instance, 1,4-butanediol has been used as a reducing agent in transfer hydrogenation reactions, demonstrating its utility in organic synthesis (Maytum et al., 2010). Additionally, the catalytic conversion of 2,3-butanediol to butenes has been studied to understand the mechanistic pathways and improve the efficiency of this process (Zheng et al., 2018).
Physical Properties Analysis
The physical properties of butanediol derivatives, such as solubility, boiling point, and reactivity, are crucial for their industrial applications. Research into the renewable production of gasoline, solvents, and fuel additives from 2,3-butanediol highlights the compound's physical properties that make it suitable for use as a sustainable gasoline blending component and industrial solvent (Harvey et al., 2016).
Chemical Properties Analysis
The chemical properties of butanediol derivatives, such as reactivity with other compounds and potential for conversion into other valuable chemicals, are of significant interest. The synthesis and properties of monodisperse hydroxy-terminated oligomers from 1,4-butanediol demonstrate the compound's utility in polymer synthesis, indicating its versatile chemical properties (Fu et al., 1985).
Applications De Recherche Scientifique
Downstream Processing of Biologically Produced Diols : Research by Xiu and Zeng (2008) in "Applied Microbiology and Biotechnology" discusses the separation methods for diols like 1,3-propanediol and 2,3-butanediol from fermentation broth. These methods include evaporation, distillation, membrane filtration, and others, crucial for the microbial production of diols, including (S)-1,2-Butanediol, where the focus is on yield, purity, and energy consumption (Xiu & Zeng, 2008).
Biological Monitoring in Occupational and Environmental Health : Scheepers and Heussen (2005) in "Biomarkers" mention the use of mass spectrometry to characterize adducts of chemicals like 1,2-epoxy3,4-butanediol to proteins. This indicates the importance of (S)-1,2-Butanediol in biological monitoring and health-risk assessments (Scheepers & Heussen, 2005).
Microbial Production of 2,3-Butanediol : Ji, Huang, and Ouyang (2011) in "Biotechnology Advances" explore microbial production strategies for 2,3-butanediol, including strain improvement and process development. This relates to (S)-1,2-Butanediol as it highlights the biological routes and industrial applications of similar diols (Ji, Huang, & Ouyang, 2011).
Improving 2,3-Butanediol Production in Yeast : Kim and Hahn (2015) in "Metabolic Engineering" discuss the metabolic engineering of Saccharomyces cerevisiae for improved 2,3-butanediol production. This study demonstrates the potential of genetic and metabolic modifications for enhanced production of diols like (S)-1,2-Butanediol (Kim & Hahn, 2015).
Biological Production and Applications of 2,3-Butanediol : Syu (2001) in "Applied Microbiology and Biotechnology" reviews the microbial formation and fermentation conditions for 2,3-butanediol, a diol similar to (S)-1,2-Butanediol. It also discusses the biological routes and industrial applications of 2,3-butanediol (Syu, 2001).
Recent Advances in Microbial 2,3-Butanediol Production : Yang and Zhang (2019) in "Biotechnology Advances" highlight the biotechnological production of 2,3-butanediol, including metabolic engineering and process optimization strategies. This is relevant for understanding the broader scope of diol production, including (S)-1,2-Butanediol (Yang & Zhang, 2019).
Safety and Hazards
“(S)-1,2-Butanediol” can cause serious eye irritation (Hazard Statements H319) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Propriétés
IUPAC Name |
(2S)-butane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2/c1-2-4(6)3-5/h4-6H,2-3H2,1H3/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRWNKZVCUKKSR-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
90.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1,2-Butanediol | |
CAS RN |
73522-17-5 | |
| Record name | (S)-1,2-Butanediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can (S)-1,2-Butanediol be produced through enzymatic means, and what are the advantages of such a method?
A: Yes, (S)-1,2-Butanediol can be produced through enzymatic stereoinversion. The research by Matsuyama et al. [] demonstrated that Candida parapsilosis IFO 0708 can effectively convert racemic 1,2-Butanediol to predominantly (S)-1,2-Butanediol. This method offers several advantages:
Q2: What enzymes exhibit selectivity for specific stereoisomers of 1,2-Butanediol and similar compounds?
A: The study by Stein et al. [] highlighted the stereoselectivity of galactitol dehydrogenase (GDH) from Rhodobacter sphaeroides D. This enzyme showed a preference for the (S)-enantiomer of 1,2-Butanediol during oxidation, leaving the (R)-enantiomer unreacted. This selectivity was also observed with other aliphatic diols, indicating the enzyme's potential for producing optically pure building blocks for chemical synthesis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

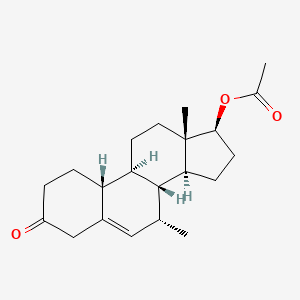
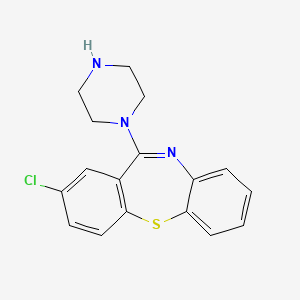
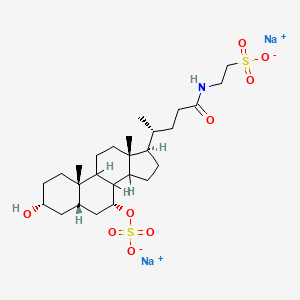
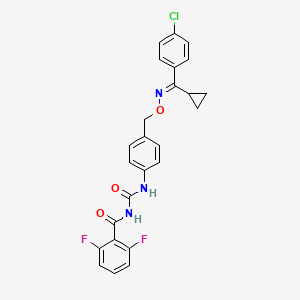
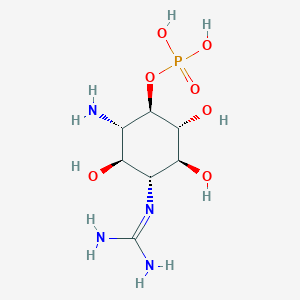
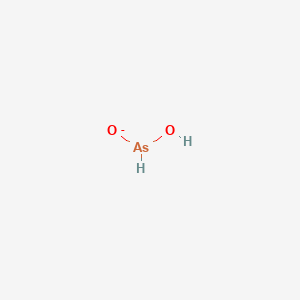
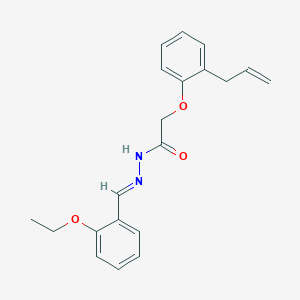
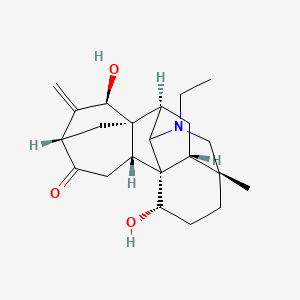
![2-Hydroxy-4-methoxy-6-[(4R,5S,7Z,10S)-4,5,10-trihydroxy-6-oxo-7-undecenyl]benzoic acid mu-lactone](/img/structure/B1233104.png)
